Methyl 3-Ethyl-1H-indole-5-carboxylate Methyl 3-Ethyl-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18313412
InChI: InChI=1S/C12H13NO2/c1-3-8-7-13-11-5-4-9(6-10(8)11)12(14)15-2/h4-7,13H,3H2,1-2H3
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

Methyl 3-Ethyl-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC18313412

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-Ethyl-1H-indole-5-carboxylate -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name methyl 3-ethyl-1H-indole-5-carboxylate
Standard InChI InChI=1S/C12H13NO2/c1-3-8-7-13-11-5-4-9(6-10(8)11)12(14)15-2/h4-7,13H,3H2,1-2H3
Standard InChI Key QXWRUBISFAFDQH-UHFFFAOYSA-N
Canonical SMILES CCC1=CNC2=C1C=C(C=C2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of an indole scaffold substituted with an ethyl group at the 3-position and a methyl ester at the 5-position (Fig. 1). The indole nucleus contributes to its aromaticity and electronic properties, while the ester group enhances solubility in polar organic solvents .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2358762-63-5
Molecular FormulaC12H13NO2\text{C}_{12}\text{H}_{13}\text{NO}_{2}
Molecular Weight203.24 g/mol
SMILESCOC(=O)C1=CC2=C(C=C1)NC=C2CCDerived from

Spectroscopic Data

Although explicit NMR or IR data for Methyl 3-Ethyl-1H-indole-5-carboxylate are unavailable, related indole derivatives exhibit characteristic signals. For example, the ester carbonyl group typically resonates near 165–170 ppm in 13C^{13}\text{C} NMR, while the indole NH proton appears as a broad singlet around 8–10 ppm in 1H^{1}\text{H} NMR .

Synthesis and Derivatization

Direct Synthesis Routes

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds in acidic media .

  • Transition Metal-Catalyzed Coupling: Palladium-mediated reactions to introduce substituents at specific positions .

A plausible route involves reacting 3-ethylindole-5-carboxylic acid with methanol under acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to form the methyl ester .

Functionalization to Derivatives

The compound serves as a precursor for bioactive molecules:

  • Nitro Derivatives: Nitration at position 7 yields Methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate (CAS 790254-88-5), a compound with a molecular weight of 248.23 g/mol and enhanced electrophilicity .

  • Amino Derivatives: Reduction of the nitro group produces Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate (CAS 790254-22-7), a potential intermediate for antiviral agents .

Physicochemical Properties and Stability

Solubility and Reactivity

The methyl ester group improves solubility in dichloromethane, ethyl acetate, and methanol compared to parent carboxylic acids. The ethyl substituent at position 3 introduces steric hindrance, potentially slowing electrophilic substitution reactions at adjacent positions .

Thermal Stability

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 3-Ethyl-1H-indole-5-carboxylate is a key precursor for:

  • Antiviral Agents: Functionalization at position 7 (e.g., amino or nitro groups) aligns with strategies for targeting viral proteases .

  • Fluorescent Probes: Indole derivatives are used in bioimaging due to their inherent fluorescence .

Organic Synthesis

The compound participates in:

  • Multi-Component Reactions: As demonstrated in ionic liquid-catalyzed condensations with cyclohexanones .

  • Heterocyclic Scaffold Development: Serving as a template for synthesizing pyrroloindole and carbazole analogs .

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